N,N-dimethylbenzo[c]isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylbenzo[c]isoxazol-5-amine is a compound belonging to the class of benzoisoxazoles. It has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylbenzo[c]isoxazol-5-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylbenzo[c]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N,N-dimethylbenzo[c]isoxazol-5-one, while reduction could produce this compound derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylbenzo[c]isoxazol-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-dimethylbenzo[c]isoxazol-5-amine involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of the TRIM24 bromodomain, which is involved in the regulation of gene expression and has implications in cancer progression . The compound binds to the bromodomain, preventing it from interacting with acetylated histones and thereby modulating gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: This compound is similar in structure and has been studied for its potential as a TRIM24 bromodomain inhibitor.
3,6-dimethylbenzo[d]isoxazol-5-amine: Another structurally related compound with potential biological activity.
Uniqueness
N,N-Dimethylbenzo[c]isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the TRIM24 bromodomain with high selectivity makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H10N2O |
---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N,N-dimethyl-2,1-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-11(2)8-3-4-9-7(5-8)6-12-10-9/h3-6H,1-2H3 |
InChI-Schlüssel |
PMBGBWGQSCMJCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=CON=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.